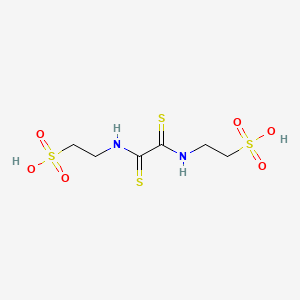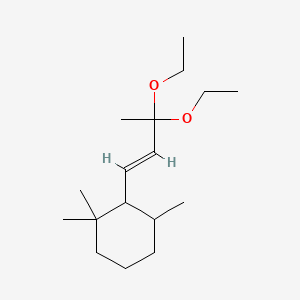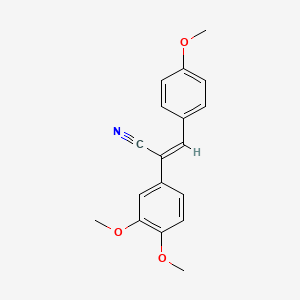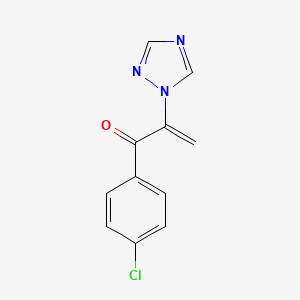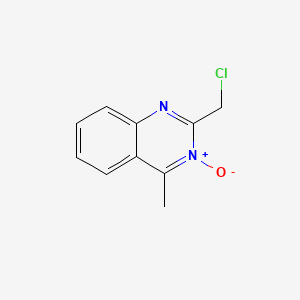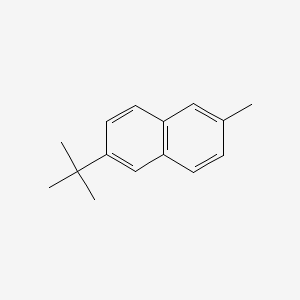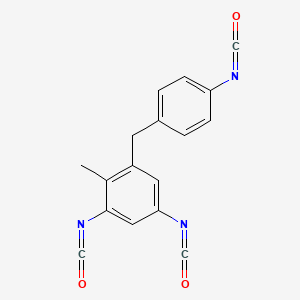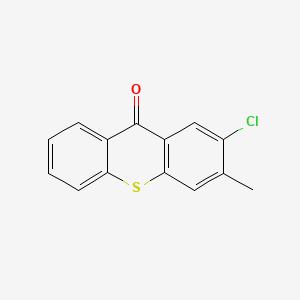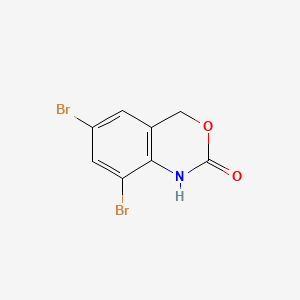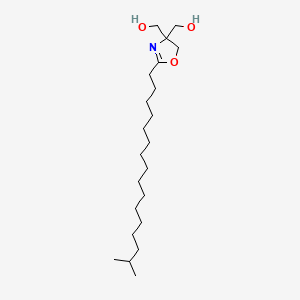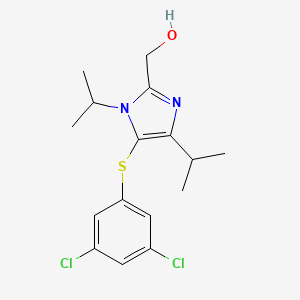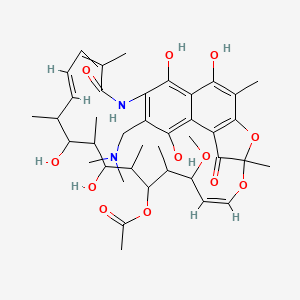
3-Dimethylaminomethyl rifamycin SV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylaminomethyl rifamycin SV is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antimicrobial activity. Rifamycins are particularly effective against Gram-positive and some Gram-negative bacteria. This compound is a semi-synthetic antibiotic derived from the fermentation product of the bacterium Amycolatopsis mediterranei. It is primarily used in the treatment of bacterial infections, including tuberculosis and leprosy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylaminomethyl rifamycin SV typically involves the chemical modification of rifamycin B. The process begins with the fermentation of Amycolatopsis mediterranei to produce rifamycin B, which is then chemically converted into rifamycin SV. The key step in the synthesis of this compound involves the reaction of rifamycin SV with dimethylamine under controlled conditions .
Industrial Production Methods: Industrial production of rifamycin SV involves submerged fermentation using optimized strains of Amycolatopsis mediterranei. The fermentation process is carried out in large bioreactors under specific conditions of temperature, pH, and nutrient supply to maximize yield. Post-fermentation, rifamycin SV is extracted and purified using various organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Dimethylaminomethyl rifamycin SV undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
3-Dimethylaminomethyl rifamycin SV has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Employed in the study of bacterial RNA polymerase inhibition and the development of new antibiotics.
Medicine: Used in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis and Mycobacterium leprae.
Industry: Utilized in the production of various rifamycin derivatives for pharmaceutical applications
Mécanisme D'action
The primary mechanism of action of 3-Dimethylaminomethyl rifamycin SV involves the inhibition of bacterial RNA synthesis. This is achieved through the strong binding of the compound to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription of bacterial DNA into RNA. This inhibition effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Rifampicin: Another rifamycin derivative used primarily in the treatment of tuberculosis.
Rifabutin: Used in the treatment of Mycobacterium avium complex infections.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy
Uniqueness: 3-Dimethylaminomethyl rifamycin SV is unique in its specific chemical structure, which imparts distinct pharmacokinetic properties and a broad spectrum of activity against various bacterial pathogens. Its ability to inhibit bacterial RNA polymerase with high specificity makes it a valuable tool in both clinical and research settings .
Propriétés
Numéro CAS |
4135-85-7 |
|---|---|
Formule moléculaire |
C40H54N2O12 |
Poids moléculaire |
754.9 g/mol |
Nom IUPAC |
[(9Z,19E)-26-[(dimethylamino)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C40H54N2O12/c1-18-13-12-14-19(2)39(50)41-30-25(17-42(9)10)34(47)27-28(35(30)48)33(46)23(6)37-29(27)38(49)40(8,54-37)52-16-15-26(51-11)20(3)36(53-24(7)43)22(5)32(45)21(4)31(18)44/h12-16,18,20-22,26,31-32,36,44-48H,17H2,1-11H3,(H,41,50)/b13-12+,16-15-,19-14? |
Clé InChI |
MLCFJDJPAIZRMR-KOYVDCDXSA-N |
SMILES isomérique |
CC1/C=C/C=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)C)C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


